molecular formula C18H18N2O3S2 B2906598 N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide CAS No. 886936-64-7

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide

Cat. No.: B2906598
CAS No.: 886936-64-7
M. Wt: 374.47
InChI Key: ZXOOZRWOUKPBHJ-UHFFFAOYSA-N
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Description

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide is a synthetic benzothiazole derivative designed for research use. Benzothiazole-based compounds are a significant focus in medicinal chemistry due to their diverse biological activities. Structurally related sulfonamide-containing benzothiazoles have demonstrated considerable potential in scientific research, particularly as candidates in anticancer investigations . These analogs have shown promising activity against various cancer cell lines, with research suggesting their cytotoxic activity may be mediated through mechanisms such as the inhibition of key enzymes like mitogen-activated kinase (MK-2) . Furthermore, benzothiazole amides have been explored for other research purposes, including as potential TRPC3/6 inhibitors and in the synthesis of metal complexes for antimicrobial studies . This compound integrates a 4,6-dimethylbenzo[d]thiazol-2-yl moiety, a scaffold known for its prevalence in bioactive molecule design, with a 4-(ethylsulfonyl)benzamide group, which may influence its physicochemical properties and biological interactions. Researchers are directed to handle this compound with appropriate safety precautions. This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S2/c1-4-25(22,23)14-7-5-13(6-8-14)17(21)20-18-19-16-12(3)9-11(2)10-15(16)24-18/h5-10H,4H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXOOZRWOUKPBHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=C(C=C3S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Dimethyl Groups: The dimethyl groups can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Sulfonylation: The ethylsulfonyl group can be introduced by reacting the intermediate benzothiazole derivative with ethylsulfonyl chloride in the presence of a base such as triethylamine.

    Amidation: The final step involves the coupling of the sulfonylated benzothiazole derivative with 4-aminobenzamide under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfonyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with specific biological targets. It has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

    Biological Research: The compound can be used as a tool to study various biological processes and pathways, particularly those involving benzothiazole derivatives.

Mechanism of Action

The mechanism of action of N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, in the context of its anticancer activity, the compound may inhibit the activity of certain enzymes involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with several classes of bioactive molecules:

  • Benzamide-Thiazole Hybrids: Similar to compounds 4d–4i (), which possess a benzamide linked to a substituted thiazole ring. However, the target compound’s benzo[d]thiazole core with 4,6-dimethyl groups distinguishes it from analogs bearing pyridinyl or morpholinomethyl substituents .
  • Sulfonyl-Containing Derivatives : The ethylsulfonyl group aligns with compounds 7–9 and 10–15 (), which feature phenylsulfonyl moieties. Sulfonyl groups enhance solubility and influence binding to biological targets, such as enzymes or receptors .
  • Triazole-Thiazole Hybrids: Compounds in incorporate 1,2,3-triazole rings alongside thiazole and benzamide groups. The absence of a triazole in the target compound may reduce metabolic instability but could limit interactions with certain targets (e.g., LOX IMVI melanoma cells) .

Key Advantages and Limitations

Aspect N-(4,6-Dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide Similar Compounds
Solubility Enhanced by ethylsulfonyl group Lower solubility in morpholinomethyl analogs (4d–4i, )
Metabolic Stability Likely higher due to absence of triazole Triazole-containing derivatives () prone to metabolic cleavage
Target Specificity Uncertain; requires SAR studies Pyridinyl-thiazoles (4d–4i) may target kinase pathways

Biological Activity

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide is a benzothiazole derivative that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzothiazole ring substituted with ethylsulfonyl and dimethyl groups, which enhance its lipophilicity and biological activity. The structural formula can be represented as follows:

Component Structure
BenzothiazoleBenzothiazole
EthylsulfonylEthylsulfonyl

The presence of the ethylsulfonyl group is believed to influence the compound's reactivity and interaction with biological targets differently than other sulfonyl derivatives.

Synthesis

The synthesis of this compound typically involves the reaction of 5,6-dimethylbenzo[d]thiazole with 4-(ethylsulfonyl)benzoyl chloride in the presence of a base like triethylamine. The reaction conditions are optimized for yield and purity, often employing techniques such as column chromatography for purification .

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. In vitro assays using human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer) have shown that the compound inhibits cell proliferation and induces apoptosis. The mechanisms involve:

  • Inhibition of Cell Proliferation : Assessed using MTT assays, where the compound significantly reduced cell viability at concentrations ranging from 1 to 4 µM.
  • Induction of Apoptosis : Flow cytometry analysis confirmed increased apoptosis rates in treated cells.
  • Cell Cycle Arrest : The compound caused cell cycle arrest at specific phases, further contributing to its anticancer effects .

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties by downregulating pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines. This was evaluated using enzyme-linked immunosorbent assays (ELISA), indicating its potential as a dual-action therapeutic agent targeting both inflammation and cancer .

Mechanistic Insights

Mechanistic studies have revealed that this compound exerts its effects through modulation of key signaling pathways:

  • AKT Pathway : Inhibition of the AKT pathway has been linked to reduced survival signals in cancer cells.
  • ERK Pathway : The compound also targets the ERK signaling pathway, which is crucial for cell proliferation and survival .

Case Studies

  • Study on Dual Action : A recent investigation reported that the compound effectively reduced tumor growth in xenograft models while simultaneously lowering inflammatory markers, supporting its potential for dual therapy in cancer treatment .
  • Synergistic Effects with Other Agents : Research indicated that combining this compound with established chemotherapeutics enhanced overall efficacy against resistant cancer cell lines, suggesting possible applications in combination therapy .

Q & A

Q. What are the optimized synthetic routes for N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide, and how can purity be ensured?

The synthesis typically involves multi-step coupling reactions. For example, a similar benzothiazole derivative was synthesized via nucleophilic substitution using THF as the solvent, microwave (MW) irradiation to accelerate reaction rates, and flash chromatography (ethyl acetate/hexane) for purification . Key steps include:

  • Amide bond formation : Reacting 4-(ethylsulfonyl)benzoyl chloride with 2-amino-4,6-dimethylbenzothiazole under inert conditions.
  • Purification : Post-reaction, crude products are washed with sodium bicarbonate, dried under vacuum, and purified via column chromatography (yield: ~39–72%) .
  • Quality control : Purity is confirmed by HPLC (>98%) and structural validation via 1H^1H-NMR and HRMS .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR identify substituent effects on the benzothiazole and benzamide moieties (e.g., methyl group shifts at δ 2.4–2.6 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated vs. observed m/z for C19_{19}H19_{19}N2_2O3_3S2_2: 387.08 vs. 387.09) .
  • Infrared (IR) Spectroscopy : Confirms sulfonamide (1320–1160 cm1^{-1}) and amide (1650–1680 cm1^{-1}) functional groups .

Q. What preliminary biological screening assays are recommended for this compound?

  • Cytotoxicity assays : Use MTT or CellTiter-Glo® on cancer cell lines (e.g., MCF-7, HeLa) to assess IC50_{50} values. Related benzothiazoles show IC50_{50} ranges of 5–50 µM .
  • Antimicrobial screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Solubility testing : Measure in DMSO/PBS to optimize in vitro dosing .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

  • Substituent variation : Synthesize analogs with modified sulfonyl (e.g., isopropyl, morpholino) or benzothiazole (e.g., nitro, methoxy) groups. For example, replacing ethylsulfonyl with morpholinosulfonyl enhanced solubility and kinase inhibition in a related compound .
  • Biological testing : Compare IC50_{50} values across analogs to identify critical functional groups. A study on benzothiazole derivatives found that 4-nitro substitution increased apoptosis induction by 40% .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like Mdm2 ubiquitin ligase .

Q. What mechanistic pathways are hypothesized for its anticancer activity?

  • Apoptosis induction : Flow cytometry (Annexin V/PI staining) reveals caspase-3/7 activation. A related compound increased apoptotic cells by 60% in HeLa cells at 20 µM .
  • Enzyme inhibition : Target validation via kinase/ubiquitin ligase assays. Compound 14d (structurally similar) inhibited Mdm2 with Ki_i = 0.8 µM, stabilizing p53 and triggering cell cycle arrest .
  • ROS modulation : Measure intracellular ROS levels (DCFH-DA assay) to assess oxidative stress contributions .

Q. How can contradictory data in biological activity be resolved?

  • Dose-response validation : Replicate assays with standardized protocols (e.g., ATP levels normalized to cell count).
  • Off-target profiling : Use proteome-wide approaches (e.g., affinity chromatography-MS) to identify unintended targets .
  • Solvent controls : Ensure DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .

Q. What in vitro ADMET properties should be prioritized for preclinical development?

  • Metabolic stability : Incubate with liver microsomes (human/rodent) to calculate half-life (t1/2_{1/2}). Related compounds showed t1/2_{1/2} = 45–120 min .
  • CYP inhibition : Screen against CYP3A4/2D6 to assess drug-drug interaction risks.
  • Plasma protein binding : Use equilibrium dialysis; >90% binding may limit bioavailability .

Methodological Notes

  • Synthetic challenges : Optimize sulfonylation steps by controlling reaction temperature (0–5°C) to minimize byproducts .
  • Data interpretation : Use hierarchical clustering (e.g., in R/Python) to correlate substituent patterns with bioactivity trends .
  • Contradictory SAR : If ethylsulfonyl analogs show lower activity than methylsulfonyl, investigate steric hindrance via X-ray crystallography .

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